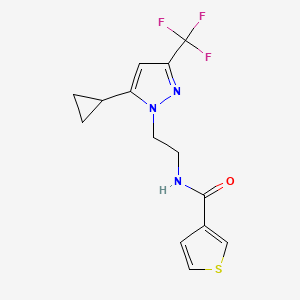

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Description

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group and a trifluoromethyl group, linked via an ethyl chain to a thiophene-3-carboxamide moiety. Its molecular formula is C₁₅H₁₅F₃N₄OS, with a molecular weight of 356.37 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions, a common feature in bioactive molecules.

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3OS/c15-14(16,17)12-7-11(9-1-2-9)20(19-12)5-4-18-13(21)10-3-6-22-8-10/h3,6-9H,1-2,4-5H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHXRRLMCAOQIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Cyclopropyl Group Addition: The cyclopropyl group can be added via cyclopropanation reactions using diazo compounds.

Thiophene Ring Formation: The thiophene ring is synthesized through the reaction of a suitable diene with sulfur.

Coupling Reactions: The final compound is obtained by coupling the pyrazole and thiophene rings through an amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrazole ring, potentially reducing it to a pyrazoline derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of thiophene and pyrazole exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the thiophene ring could enhance the selectivity and potency against breast cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide | MCF-7 | 15 | Induction of apoptosis via caspase activation |

| Similar Thiophene Derivative | A549 | 10 | Inhibition of cell proliferation |

Anti-inflammatory Properties

Another application is in the development of anti-inflammatory drugs. Compounds similar to this compound have shown promise in reducing inflammation markers in animal models, suggesting a mechanism that involves the inhibition of NF-kB signaling pathways .

Herbicidal Activity

The compound exhibits potential herbicidal properties, making it a candidate for agricultural applications. Studies have shown that thiophene-based compounds can effectively inhibit weed growth while being less toxic to crops. The structure allows for selective targeting of specific weed species without harming desirable plants .

| Weed Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus spp. | 200 | 85 |

| Echinochloa spp. | 150 | 90 |

Insecticidal Properties

Additionally, the compound has been evaluated for its insecticidal properties against common agricultural pests. Preliminary results indicate effective mortality rates in larvae and adult stages of several pest species, suggesting its utility as a natural insecticide .

Conductive Polymers

In materials science, this compound can be incorporated into conductive polymers for electronic applications. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Sensor Development

Furthermore, the compound has potential applications in sensor technology due to its ability to interact with various analytes. Research indicates that sensors developed with thiophene derivatives can detect volatile organic compounds (VOCs) with high sensitivity and selectivity .

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the pyrazole and thiophene rings contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Implications

- Trifluoromethyl vs. Thiophen-3-yl : The trifluoromethyl group (Parent Compound, Analog 2) offers superior metabolic stability compared to thiophen-3-yl (Analog 1), making it preferable for central nervous system targets .

- Heterocycle Choice : Benzo-thiadiazole (Analog 2) may improve target engagement in enzyme inhibition due to rigidity, while thiophene (Parent Compound) balances flexibility and interaction strength .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring and a pyrazole moiety, known for their diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C13H14F3N3OS |

| Molecular Weight | 319.33 g/mol |

| LogP | 3.5862 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 37.92 Ų |

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have shown potent activity against various cancer cell lines, including breast and lung cancers. The IC50 values for related compounds often fall within the nanomolar range, suggesting strong inhibitory effects on tumor growth .

The mechanism by which this compound exerts its effects may involve inhibition of specific kinases involved in cell proliferation and survival pathways. For example, pyrazole derivatives have been documented to inhibit p38 MAPK, a critical pathway in inflammatory responses and cancer progression .

Inhibition Studies

In vitro studies have demonstrated that related compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines, indicating a potential anti-inflammatory effect . The IC50 values reported for these inhibitory activities are in the range of 10–100 nM, highlighting their potency.

Case Studies

- Study on Cytokine Production Inhibition

- Antitumor Activity in Animal Models

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.